4-(3-Phenoxybenzoyl)isoquinoline

Description

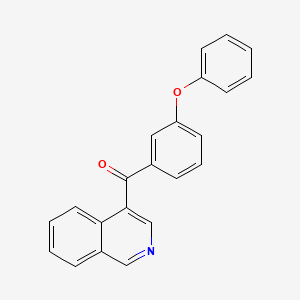

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-4-yl-(3-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2/c24-22(21-15-23-14-17-7-4-5-12-20(17)21)16-8-6-11-19(13-16)25-18-9-2-1-3-10-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITPUHZGDNAPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=CN=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Isoquinoline Derivatives

Established Classical Synthetic Pathways for Isoquinoline (B145761) Core Structures

The classical methods for synthesizing the isoquinoline nucleus are cornerstone reactions in heterocyclic chemistry. These reactions typically involve the cyclization of a substituted β-phenylethylamine or a related derivative. While direct synthesis of 4-(3-Phenoxybenzoyl)isoquinoline using these methods is not found in the surveyed literature, understanding these pathways is crucial for appreciating the evolution of isoquinoline synthesis.

Bischler-Napieralski Reaction and its Mechanistic Variants

The Bischler-Napieralski reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. The reaction is typically mediated by condensing agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA). The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline.

The general mechanism proceeds via the formation of a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution on the electron-rich aromatic ring, followed by aromatization. For this reaction to be hypothetically applied to a precursor of this compound, the starting material would need to be a complex N-acyl derivative of a β-phenylethylamine, with the aroyl moiety already in place, which presents significant synthetic challenges.

Pictet-Spengler Reaction and Modified Procedures

The Pictet-Spengler reaction is a condensation reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. This reaction leads to the formation of a tetrahydroisoquinoline, which can be subsequently oxidized to the fully aromatic isoquinoline.

This pathway is particularly effective for β-phenylethylamines with electron-donating groups on the aromatic ring. A key feature is the formation of a Schiff base or an iminium ion intermediate that undergoes an intramolecular Pictet-Spengler cyclization. The direct assembly of this compound via this method would be complex and has not been reported, as it would require a starting aldehyde or ketone that incorporates the 3-phenoxybenzoyl group in a suitable form.

Pictet-Gams Reaction

The Pictet-Gams reaction is a modification of the Bischler-Napieralski synthesis that produces an isoquinoline directly from a β-hydroxy-β-phenylethylamide. The presence of the hydroxyl group facilitates dehydration during the cyclization process, leading directly to the aromatic isoquinoline without the need for a separate oxidation step. A dehydrating agent such as phosphorus pentoxide is essential. The stringent requirement for a β-hydroxy substituent on the starting material makes its application to a wide range of substituted isoquinolines, including this compound, synthetically demanding.

Modern Advanced Synthetic Approaches to Substituted Isoquinolines

Modern synthetic chemistry has largely shifted towards transition metal-catalyzed reactions for the construction of highly functionalized isoquinolines. These methods offer greater functional group tolerance, milder reaction conditions, and more direct access to complex substitution patterns.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper, Ruthenium)

The most direct and documented method for synthesizing this compound involves a palladium-catalyzed carbonylative cross-coupling reaction. Specifically, the Suzuki-Miyaura coupling has been effectively employed. This approach constructs the key C-C bond between the isoquinoline core and the benzoyl group in a highly efficient manner.

In a reported synthesis, 4-iodoisoquinoline (B189533) serves as the heterocyclic halide partner. It is reacted with (3-phenoxyphenyl)boronic acid under a carbon monoxide atmosphere. The reaction is catalyzed by a palladium complex, which facilitates the oxidative addition, CO insertion, and reductive elimination sequence to form the desired ketone.

Detailed findings from this palladium-catalyzed approach are summarized below:

| Starting Material | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |

| 4-Iodoisoquinoline | (3-Phenoxyphenyl)boronic acid | Pd(OAc)₂ (Palladium(II) acetate) | Xantphos | Cs₂CO₃ (Cesium carbonate) | Dioxane | This compound |

This carbonylative Suzuki-Miyaura coupling represents a powerful and convergent strategy. It allows for the late-stage introduction of the aroyl moiety onto a pre-formed isoquinoline ring, bypassing the often cumbersome and low-yielding steps that would be required to carry such a complex substituent through a classical multi-step ring synthesis. While copper and ruthenium-based catalysts are also pivotal in modern organic synthesis, their specific application for the direct synthesis of this compound is not as clearly documented as the palladium-catalyzed pathway.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. These advantages are particularly valuable in the synthesis of heterocyclic scaffolds like isoquinoline. The application of microwave energy can facilitate various cyclization and functionalization reactions necessary for building the isoquinoline core and introducing substituents.

Several classical isoquinoline syntheses can be adapted for microwave conditions. For instance, the Bischler-Napieralski and Pictet-Spengler reactions, which lead to dihydroisoquinolines and tetrahydroisoquinolines respectively, can be performed efficiently under microwave irradiation. organic-chemistry.org These intermediates can then be oxidized to the fully aromatic isoquinoline system. organic-chemistry.org This approach allows for the rapid generation of libraries of substituted isoquinolines. organic-chemistry.org

A notable application is the palladium-catalyzed reaction of N-propargyl oxazolidines, which yields 4-substituted isoquinolines under microwave irradiation. organic-chemistry.org This process involves a sequential cascade of reductive cyclization, ring-opening, and aromatization, demonstrating the power of microwave energy to drive complex transformations efficiently. organic-chemistry.org Similarly, microwave-assisted multicomponent reactions (MCRs) have proven effective for generating diverse heterocyclic structures. researchgate.net For the related quinoline (B57606) scaffold, microwave-assisted protocols have been developed for the synthesis of 4-phenoxyquinolines from 4,7-dichloroquinoline (B193633) and various phenols in an ionic liquid medium, achieving excellent yields in minutes. researchgate.netnih.gov Such nucleophilic aromatic substitution (SNAr) reactions are directly relevant to the introduction of phenoxy groups in heterocyclic systems.

| Reaction Type | Key Features | Starting Materials (Examples) | Conditions | Ref. |

| Bischler-Napieralski / Pictet-Spengler | Rapid formation of isoquinoline precursors | Phenylethylamines, Aldehydes/Acyl Chlorides | Microwave irradiation | organic-chemistry.org |

| Pd-catalyzed Cascade | Sequential cyclization/aromatization | N-propargyl oxazolidines | Microwave irradiation | organic-chemistry.org |

| Three-Component Reaction | Synthesis of dihydropyrrolo[2,1-a]isoquinolines | 1-Aroyl-3,4-dihydroisoquinolines, DMAD, CH acids | Microwave, 130°C, Acetonitrile | researchgate.net |

| SNAr Reaction | Synthesis of 4-phenoxyquinolines | 4,7-dichloroquinoline, Phenols | Microwave, Ionic Liquid ([bmim][PF6]) | researchgate.netnih.gov |

Multi-Component Reactions and One-Pot Strategies

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their high atom economy, step economy, and ability to rapidly generate molecular complexity from simple precursors. nih.govrsc.org One-pot strategies, a related concept, involve sequential transformations within a single reactor, avoiding the isolation of intermediates.

The synthesis of the isoquinoline skeleton is well-suited to MCR and one-pot approaches. For example, a versatile method for producing highly substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. The resulting eneamido anion intermediate can be trapped in situ with various electrophiles to install substituents at the C4 position, allowing for the convergent assembly of up to four components in a single operation. nih.gov

Other examples include:

A three-component coupling of isoquinoline, activated alkynes, and nitromethane (B149229) to produce nitromethyl derivatives of dihydroisoquinoline with high selectivity at room temperature without a catalyst. researchgate.net

A rhodium(III)-catalyzed one-pot synthesis involving the condensation of an aryl ketone with hydroxylamine, followed by C-H bond activation and cyclization with an internal alkyne, providing rapid access to multisubstituted isoquinolines. organic-chemistry.org

A three-component reaction for synthesizing C3-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines from 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and various CH-acids under microwave irradiation. researchgate.net

These strategies highlight the efficiency of MCRs in constructing complex heterocyclic systems that would otherwise require lengthy, linear synthetic sequences. rsc.orgnih.gov

Chemo-, Regio-, and Stereoselective Syntheses of Complex Isoquinoline Architectures

The construction of complex molecules requires precise control over selectivity, including chemoselectivity (differentiating between functional groups), regioselectivity (controlling the position of bond formation), and stereoselectivity (controlling the three-dimensional arrangement of atoms).

Chemoselectivity in isoquinoline synthesis is often demonstrated in multicomponent reactions where specific functional groups react in a programmed sequence. For instance, in the Rh(III)-catalyzed cyclization of oximes with diazo compounds, the reaction proceeds via a tandem C-H activation, cyclization, and condensation, with each step targeting a specific reactive site without the need for external oxidants. organic-chemistry.org

Regioselectivity is crucial for the synthesis of 4-substituted isoquinolines. A key challenge is to direct functionalization to the C4 position of the heterocyclic ring.

C-H Activation: A recently developed method achieves the first regioselective C-H bond activation at the C4 position of isoquinoline, using a synergic catalytic system to synthesize 4-substituted isoquinolinium salts. researchgate.net

Heck Reaction: The reaction of 4-bromoisoquinoline (B23445) with acrylate (B77674) esters under Heck conditions proceeds with high regioselectivity, yielding C4-substituted α,β-unsaturated esters. nih.gov

Electrophilic Cyclization: The electrophilic ring closure of iminoalkynes provides a regioselective route to substituted isoquinolines, where the position of the new bond is determined by the structure of the starting iminoalkyne. organic-chemistry.org The regioselectivity of classical methods like the Pictet-Spengler reaction is often influenced by the electronic nature of substituents on the aromatic ring of the starting phenylethylamine. researchgate.net

Stereoselectivity is primarily relevant in the synthesis of non-aromatic isoquinoline precursors, such as 1,2,3,4-tetrahydroisoquinolines, which often possess one or more stereocenters. ua.esyoutube.com Controlling the stereochemistry of these intermediates is a powerful strategy for accessing complex, stereochemically defined targets. nih.govnih.gov For example, the diastereoselective propargylation of chiral homopropargylic amines can produce 4-azaocta-1,7-diynes, which are then converted into chiral 1,2,3,4-tetrahydroisoquinolines via a [2+2+2] cyclotrimerization. ua.es Although the final aromatization step to form the isoquinoline ring in a molecule like this compound would remove these stereocenters, the stereocontrolled synthesis of its precursors can be essential for navigating complex synthetic pathways and avoiding problematic mixtures of isomers.

Specific Synthesis Strategies for 4-Substituted Isoquinolines

Directing substitution to the C4 position of the isoquinoline ring is a common synthetic challenge. Several distinct strategies have been developed to achieve this goal, providing access to compounds like this compound.

One of the most direct methods starts with a pre-functionalized isoquinoline. Commercially available 4-bromoisoquinoline serves as a versatile starting material. It can undergo a palladium-catalyzed Heck reaction with acrylate esters to introduce a three-carbon chain at the C4 position. nih.gov This product can be further elaborated. Similarly, Suzuki or other cross-coupling reactions could be envisioned using 4-bromoisoquinoline to introduce the benzoyl moiety.

Other established approaches include: researchgate.net

Alkylation of Isoquinoline-4-acetic Esters: Preparation and subsequent α-alkylation of esters derived from isoquinoline-4-acetic acid.

Cyclization of o-Carbomethoxyphenylacetonitrile: α-Alkylation followed by cyclization of this precursor.

Oxidation and Grignard Addition: Oxidation of a 4-hydroxy-1,2,3,4-tetrahydroisoquinoline to the corresponding 4-oxo derivative, followed by the addition of a Grignard reagent to introduce the desired substituent. The resulting tertiary alcohol can then be dehydrated and the ring aromatized.

A highly flexible one-pot method involves the reaction of a lithiated o-tolualdehyde tert-butylimine with a nitrile. This forms an intermediate that can be trapped with an electrophile, which becomes the C4 substituent of the final isoquinoline product. This method allows for significant structural diversity. nih.gov

| Strategy | Starting Material(s) | Key Transformation | Result | Ref. |

| Heck Reaction | 4-Bromoisoquinoline, Acrylate ester | Pd-catalyzed cross-coupling | 4-(2-alkoxycarbonylethenyl)isoquinoline | nih.gov |

| Multi-component | o-Tolualdehyde imine, Nitrile, Electrophile | Lithiation, condensation, electrophilic trapping | 4-Alkyl/Aryl-substituted isoquinoline | nih.gov |

| C-H Activation | Isoquinoline, Benzyl bromide, Chalcone | Synergic catalysis, aziridine (B145994) intermediate | 4-Substituted isoquinolinium salt | researchgate.net |

| Oxidation/Addition | 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Oxidation, Grignard addition, aromatization | 4-Substituted isoquinoline | researchgate.net |

Chemical Reactivity and Functional Group Transformations on the Isoquinoline Ring System

The chemical reactivity of the isoquinoline ring is dictated by the electronic properties of its fused heterocyclic system. The presence of the electronegative nitrogen atom significantly influences the electron density distribution, making the pyridine (B92270) ring electron-deficient and the benzene (B151609) ring comparatively electron-rich. thieme-connect.de

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Core

The isoquinoline nucleus is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the imine nitrogen. thieme-connect.de Reactions require forcing conditions, and substitution occurs preferentially on the benzenoid ring, which is less deactivated than the pyridinoid ring.

Position of Attack: Electrophilic attack occurs primarily at the C5 and C8 positions. Nitration, for example, typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline.

Activation/Deactivation: The pyridinoid ring is strongly deactivated towards electrophiles. Under acidic conditions, protonation of the nitrogen atom further deactivates the entire ring system, making reactions even more difficult.

For a molecule like this compound, any further electrophilic substitution would be expected to occur on one of its three aromatic rings: the benzenoid part of the isoquinoline, the phenoxy ring, or the benzoyl ring. The outcome would depend on the specific reaction conditions and the directing effects of the existing substituents on each ring.

Nucleophilic Substitution Reactions and Their Directivity

In contrast to its resistance to electrophilic attack, the electron-deficient pyridinoid ring of isoquinoline is susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom.

Position of Attack: Nucleophilic attack occurs preferentially at the C1 position. For example, the Chichibabin reaction (amination with sodium amide) introduces an amino group at C1.

Nucleophilic Aromatic Substitution (SNAr): If a good leaving group (such as a halogen) is present on the pyridinoid ring, it can be readily displaced by a nucleophile. A leaving group at C1 or C3 is highly activated towards displacement. A leaving group at C4 is also susceptible to substitution, a fact that is exploited in the synthesis of 4-substituted isoquinolines from precursors like 4-bromoisoquinoline. nih.gov The synthesis of related 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors demonstrates the high regioselectivity for nucleophilic attack at the C4 position. nih.gov

This reactivity is fundamental for the synthesis of this compound, where a key step could involve the nucleophilic displacement of a leaving group at the C4 position by a suitable carbon nucleophile representing the (3-phenoxy)benzoyl group.

Oxidative and Reductive Transformations of Isoquinoline Derivatives

The fused benzene and pyridine rings of the isoquinoline system exhibit distinct reactivities, allowing for selective transformations under controlled conditions. The outcome of both oxidative and reductive processes can be highly dependent on the reagents used and the nature of substituents on the isoquinoline core. nih.gov

Reductive Transformations

The reduction of the isoquinoline ring system primarily targets the pyridine moiety. Catalytic hydrogenation is a common method, and the extent of reduction can be controlled by the reaction medium's acidity. For instance, selective reduction of the pyridine ring to yield 1,2,3,4-tetrahydroisoquinolines is typically achieved in an acidic medium like acetic acid. nih.gov In contrast, using a strong metal catalyst such as palladium on carbon with hydrogen gas can lead to the complete reduction of both the pyridine and benzene rings. rsc.org

Reductive alkylation offers another pathway to modify the isoquinoline skeleton. The reaction of isoquinoline with an aldehyde, such as benzaldehyde, in the presence of a reducing agent in acetic acid can yield a mixture of products, including 2-benzyl- and 4-benzyl-1,2,3,4-tetrahydroisoquinolines. mdpi.com

| Transformation | Reagent(s) | Product Type | Reference |

| Selective Reduction | Catalytic Hydrogenation (in CH₃CO₂H) | 1,2,3,4-Tetrahydroisoquinoline (B50084) | nih.gov |

| Full Reduction | H₂ / Palladium Catalyst | Decahydroisoquinoline | rsc.org |

| Reductive Alkylation | Benzaldehyde / Acetic Acid | N- and C-Alkylated Tetrahydroisoquinolines | mdpi.com |

Oxidative Transformations

The oxidation of isoquinoline derivatives can lead to different outcomes depending on the oxidizing agent and the substituents present on the ring system. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can result in the cleavage of either the benzene or the pyridine ring. nih.gov The presence of electron-donating groups (like an amino group at C5) directs the oxidation to the benzene ring, whereas electron-withdrawing groups (such as a nitro group at C5) cause the pyridine ring to be oxidized. nih.gov

Furthermore, oxidative processes are crucial for aromatization. Dihydroisoquinolines and tetrahydroisoquinolines, often generated through cyclization reactions, can be oxidized to their corresponding aromatic isoquinoline analogues using various oxidizing agents. documentsdelivered.com Modern methods also employ oxidative cross-dehydrogenative coupling (CDC) strategies for C-H functionalization, such as the acylation of isoquinolines with arylmethanols in the presence of K₂S₂O₈.

| Transformation | Reagent(s) | Effect | Reference |

| Ring Cleavage (with 5-amino group) | KMnO₄ | Oxidation of the benzene ring | nih.gov |

| Ring Cleavage (with 5-nitro group) | KMnO₄ | Oxidation of the pyridine ring | nih.gov |

| Aromatization | Various Oxidants | Dihydro/Tetrahydroisoquinoline → Isoquinoline | documentsdelivered.com |

| C-H Acylation | Arylmethanols / K₂S₂O₈ | C-aroylation of the isoquinoline ring |

Ring Closure and Annulation Strategies for Fused Polycyclic Systems (e.g., Aporphines, Benzimidazo[2,1-a]isoquinolines)

The isoquinoline framework serves as a versatile building block for the synthesis of complex, fused polycyclic systems. Annulation strategies, particularly for constructing benzimidazo[2,1-a]isoquinolines, have seen significant development, driven by the interesting biological activities of this heterocyclic system. mdpi.com

Synthesis of Benzimidazo[2,1-a]isoquinolines

Recent synthetic protocols have focused on efficient methods, including transition-metal-catalyzed reactions and metal-free alternatives. These strategies often involve the formation of new rings (designated B and C) onto the initial benzimidazole (B57391) or isoquinoline precursors.

Rhodium(III)-catalyzed [4+2] annulation represents a powerful method. For example, the reaction of 2-arylbenzimidazoles with α-diazoketoesters can yield benzimidazo[2,1-a]isoquinolines in high yields (54–99%). mdpi.com The reaction proceeds through a C-H functionalization/condensation process. Similarly, rhodium catalysis can facilitate the annulation of 2-arylimidazoles with sulfoxonium ylides under aerobic conditions to form the fused system. mdpi.com

Copper-catalyzed reactions also provide a viable route. A facile method involves the CuBr₂-induced radical relay addition/cyclization of activated alkenes with substituted-thiosulfonates, leading to sulfonated benzimidazo[2,1-a]isoquinolin-6(5H)-ones. mdpi.com Another approach is a three-component reaction involving 2-aryl-N-methacryloyl indoles/benzimidazoles, potassium metabisulfite (B1197395) (as an SO₂ surrogate), and aryldiazonium tetrafluoroborates to create arylsulfonyl-substituted derivatives. rsc.org

Metal-free syntheses have also been developed. One such method involves a one-pot, two-step tandem cyclization of o-phenylenediamines and o-cyanobenzaldehyde. The reaction first forms a benzimidazole intermediate, which then undergoes N-alkylation and subsequent cyclization to yield amino-functionalized benzoimidazo[2,1-a]isoquinolines. nih.gov

| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Product | Yield | Reference |

| [4+2] Annulation | 2-Arylbenzimidazoles, α-Diazoketoesters | Rhodium(III) | Benzimidazo[2,1-a]isoquinolines | 54-99% | mdpi.com |

| Annulation | 2-Arylimidazoles, Sulfoxonium ylides | Rhodium(III) | Benzimidazo[2,1-a]isoquinolines | 45-93% | mdpi.com |

| Radical Cascade Cyclization | Activated Alkenes, Thiosulfonates | CuBr₂ | Sulfonated Benzimidazo[2,1-a]isoquinolin-6(5H)-ones | Moderate to Good | mdpi.com |

| Three-Component Cyclization | 2-Aryl-N-methacryloyl benzimidazoles, K₂S₂O₅, Aryldiazonium salts | - | Arylsulfonyl-substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones | Moderate to Good | rsc.org |

| Tandem Annulation | o-Phenylenediamines, o-Cyanobenzaldehyde, Alkylating agent | KI, K₂CO₃ | Amino-functionalized Benzoimidazo[2,1-a]isoquinolines | - | nih.gov |

Structure Activity Relationship Sar Studies of Phenoxybenzoyl Isoquinoline Derivatives

Positional Effects of Substitution on Biological Activity Profiles

The nature and placement of chemical substituents on the core structure of a molecule are defining factors for its biological profile. nih.gov For phenoxybenzoyl isoquinoline (B145761) derivatives, this involves considering substitutions on both the isoquinoline nucleus and the phenoxybenzoyl moiety.

Impact of Substituents at the Isoquinoline Core (e.g., C-1, C-2, C-3, C-4)

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgnih.gov The biological activity of these molecules can be significantly modulated by the type and position of substituents on the isoquinoline ring system. rsc.org

Research on various isoquinoline derivatives has provided key insights into the role of substituents at different positions:

C-1 Position: This position is frequently targeted for modification. In a series of isoquinoline-1-carboxamides, the introduction of an N-(2-hydroxyphenyl) group at the C-1 position resulted in a compound with potent anti-inflammatory and anti-migratory activity in microglial cells. nih.gov Conversely, a study on certain 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs found that substitution at the C-1 position had no effect on their antitrypanosomal activity, indicating the impact of C-1 substitution is dependent on the specific molecular context and target. rsc.org The intrinsic electrophilicity of the C-1 position makes it a reactive site for introducing aryl groups via cross-coupling reactions, facilitating the synthesis of diverse derivatives. researchgate.net

C-3 and C-4 Positions: Substitutions at these positions have been shown to be critical for certain biological activities. For instance, isoquinoline derivatives with 4-methoxy phenyl groups at both the C-3 and C-4 positions exhibited significant antifungal activity. nih.gov In another study focusing on cytotoxicity, two C-4 substituted unsaturated analogues were identified as active against a non-small lung cancer cell line, suggesting their potential as leads for new anticancer agents. nih.gov

Other Positions (C-6, C-7, C-8): Modifications on the benzene (B151609) ring of the isoquinoline core are also vital. In the development of N-(2-arylethyl) isoquinoline derivatives as antagonists for the human scavenger receptor CD36, SAR analysis revealed that a methoxyl group at the C-7 position and a hydroxyl group at either the C-6 or C-8 position were favorable for high activity. nih.gov Similarly, other research has confirmed that substitutions at the C-7 position of the isoquinoline nucleus can significantly affect the bioactivity of the resulting compounds. rsc.org

The following table summarizes the observed effects of substitutions at various positions of the isoquinoline core based on studies of different isoquinoline-based compounds.

| Position | Substituent/Modification | Observed Biological Effect |

| C-1 | N-(2-hydroxyphenyl)carboxamide | Potent anti-inflammatory and anti-migratory activity. nih.gov |

| C-3 & C-4 | 4-Methoxy Phenyl Groups | Significant antifungal activity. nih.gov |

| C-4 | Unsaturated propanamide side chains | Cytotoxicity in a non-small lung cancer cell line. nih.gov |

| C-6 / C-8 | Hydroxyl Group (with C-7 Methoxy) | Good activity as a CD36 antagonist. nih.gov |

| C-7 | Methoxyl Group | Good activity as a CD36 antagonist. nih.gov |

Role of the Phenoxybenzoyl Moiety and its Substituents

The phenoxybenzoyl moiety serves as a critical linker and contributes significantly to the molecule's interaction with biological targets. While direct SAR studies on "4-(3-Phenoxybenzoyl)isoquinoline" are limited, valuable inferences can be drawn from closely related structures, such as phenoxyquinoline and phenoxybenzamide derivatives.

In a study of 4-phenoxyquinoline derivatives as inhibitors of platelet-derived growth factor receptor (PDGFr) tyrosine kinase, substitutions on the phenoxy group were found to be crucial. nih.gov Specifically, adding a benzoyl or benzamide (B126) group at the 4-position of the phenoxy ring produced compounds with potent and highly selective inhibitory activity against PDGFr. nih.gov This suggests that the benzoyl group in "this compound" is a key pharmacophoric feature.

Similarly, research on 2-phenoxybenzamide (B1622244) derivatives for antiplasmodial activity revealed that the diaryl ether (phenoxy) portion has a significant impact. mdpi.com Key findings from this research include:

An aryloxy substituent appears to be favorable for antiplasmodial activity. mdpi.com

Replacing a 4-fluorophenoxy substituent with a simple phenoxy group distinctly decreased the activity of the compounds. mdpi.com

This indicates that electron-withdrawing groups on the phenoxy ring can enhance biological activity. mdpi.com

These analogous studies underscore the importance of the phenoxybenzoyl moiety for biological activity. The substituents on both the phenoxy and benzoyl rings can influence the molecule's electronic properties, conformation, and binding affinity to its target.

| Moiety | Substitution | Observed Biological Effect in Analogues |

| Phenoxy Group | Addition of a Benzoyl group | Potent and selective PDGFr inhibition (in quinoline (B57606) series). nih.gov |

| Phenoxy Group | 4-Fluoro substituent | Advantageous for antiplasmodial activity (in benzamide series). mdpi.com |

Stereochemical Considerations and Enantioselective Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in its biological activity. Many drugs interact with chiral biological targets, such as enzymes and receptors, meaning that different enantiomers (non-superimposable mirror images) of a drug can have vastly different potencies and effects.

While specific enantioselective studies on "this compound" are not widely published, the principles of stereochemistry are highly relevant to this class of compounds. The development of synthetic methods that can selectively produce a single enantiomer is a key area of research in medicinal chemistry. For example, an enantioselective dearomatization of isoquinolines has been achieved using a chiral anion-binding catalyst. rsc.org This process allows for the creation of specific stereoisomers of isoquinoline derivatives, which is the first step toward evaluating their enantioselective activity. rsc.org The ability to synthesize and test individual enantiomers is critical for optimizing the therapeutic profile of a chiral drug candidate.

Ligand Design and Lead Optimization Principles

Ligand design and lead optimization are iterative processes at the heart of modern drug discovery. patsnap.com A "lead" compound is a molecule that exhibits a desired biological activity but may have suboptimal properties, such as low potency, poor selectivity, or unfavorable pharmacokinetics. ijddd.com The goal of lead optimization is to synthetically modify the lead compound to transform it into a viable drug candidate with improved efficacy, safety, and metabolic stability. patsnap.comdanaher.com

The primary strategies employed in lead optimization include:

Structure-Activity Relationship (SAR) Analysis: As detailed in the previous sections, SAR studies provide a map of how structural changes affect activity, guiding rational modifications. patsnap.com

Computational Modeling: Techniques like quantitative structure-activity relationship (QSAR) and molecular docking use computer simulations to predict how a modified compound will interact with its biological target, allowing for the rapid virtual screening of many potential derivatives. danaher.com

Pharmacophore-Oriented Design: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for biological activity and using it as a template for designing new molecules. nih.gov An example in the isoquinoline family is the use of multiple isoquinoline-3-carboxylic acid moieties as pharmacophores within a single molecule to create a promising lead for an anti-tumor drug. nih.gov

ADMET Optimization: A major focus of lead optimization is improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound to ensure it can reach its target in the body and be cleared without causing undue harm. danaher.comnih.gov

Application of Bioisosteric Replacements in Isoquinoline-Based Medicinal Chemistry

Bioisosterism is a powerful strategy in medicinal chemistry used to optimize lead compounds. fiveable.me It involves the replacement of an atom or a functional group within the molecule with another that has similar physical or chemical properties, with the goal of creating a new molecule that retains or improves upon the desired biological activity while enhancing other properties like metabolic stability or reducing toxicity. cambridgemedchemconsulting.com

The isoquinoline nucleus itself can be used as a bioisostere. In one notable example, researchers replaced the naphthalene (B1677914) ring of the drug agomelatine (B1665654) with an isoquinoline ring. nih.gov This bioisosteric replacement resulted in new compounds that were potent melatonin (B1676174) receptor agonists and, importantly, showed improved pharmacokinetic properties. nih.gov

Common bioisosteric replacements that could be applied to a lead compound like "this compound" include:

Ring Equivalents: Aromatic rings like benzene can often be replaced by heteroaromatic rings such as pyridine (B92270) or thiophene (B33073) to alter properties like polarity and hydrogen bonding potential. fiveable.meresearchgate.net

Functional Group Mimics: Carboxylic acid groups can be replaced with tetrazoles or acyl sulfonamides to improve oral bioavailability. fiveable.me A tert-butyl group, often used to provide steric bulk, can be replaced by a trifluoromethyl oxetane (B1205548) to decrease lipophilicity and improve metabolic stability. cambridgemedchemconsulting.com

Atom Swapping: Replacing a hydrogen atom with fluorine is a common strategy to block metabolic oxidation at that position, as the carbon-fluorine bond is very strong. cambridgemedchemconsulting.com

The application of bioisosterism is a key tool for fine-tuning the properties of isoquinoline-based molecules, and its exploration is considered highly relevant for designing novel drugs. nih.gov

Mechanistic and Target Based Investigations in Vitro and Ex Vivo

Identification and Characterization of Biological Targets

The following sections detail the known interactions and inhibitory profiles of 4-(3-phenoxybenzoyl)isoquinoline with specific families of proteins, including G-protein coupled receptors and various classes of enzymes.

G-Protein Coupled Receptors (GPCRs) Interaction

An extensive review of scientific literature revealed no available studies investigating the interaction of this compound with G-Protein Coupled Receptors (GPCRs). Therefore, its potential activity, binding affinity, and functional modulation of this large family of receptors remain uncharacterized.

Enzyme Inhibition Profiles and Kinetics

The inhibitory effects of this compound on several key enzyme classes have been a subject of interest. The following subsections summarize the available findings.

No published research data was found regarding the inhibitory activity of this compound against the hydrolase enzymes urease, leucine (B10760876) aminopeptidase, acetylcholinesterase, or butyrylcholinesterase.

Inhibition of Hydrolases by this compound

| Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

|---|---|---|---|

| Urease | Data not available | Data not available | Data not available |

| Leucine Aminopeptidase | Data not available | Data not available | Data not available |

| Acetylcholinesterase | Data not available | Data not available | Data not available |

There are no specific studies available in the scientific literature that detail the inhibitory profile or kinetics of this compound on cyclic AMP-dependent protein kinase (Protein Kinase A).

Inhibition of Kinases by this compound

| Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

|---|

The interaction between this compound and phosphodiesterase-4 (PDE-4) has not been reported in the available scientific literature. Consequently, its inhibitory potential and kinetic parameters against this enzyme are unknown.

Inhibition of Phosphodiesterases by this compound

| Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

|---|

A review of the current scientific literature indicates a lack of studies on the inhibitory effects of this compound against any of the carbonic anhydrase isoforms.

Inhibition of Carbonic Anhydrases by this compound

| Enzyme Isoform | IC50 (µM) | Ki (µM) | Type of Inhibition |

|---|

Topoisomerases

Derivatives of isoquinoline (B145761) have been shown to possess inhibitory activity against topoisomerase I. Specifically, novel synthetic isoquinolino[5,4-ab]phenazine derivatives have been designed and evaluated for their biological activities. At a concentration of 100 microM, بداية of these phenazine (B1670421) derivatives demonstrated inhibitory effects on topoisomerase I. nih.gov The structural modifications at the peri sites of the two phenazine nitrogen atoms were found to be crucial for their biological functions. nih.gov This highlights the potential of the isoquinoline scaffold as a basis for the development of topoisomerase inhibitors. Human DNA topoisomerase IIα (htIIα) is a known target for anticancer drugs. nih.gov While direct studies on this compound are limited, the broader class of isoquinoline derivatives has shown promise in this area.

Tubulin Polymerization Inhibition

Isothiocyanates are recognized as inhibitors of tubulin polymerization. nih.gov Although not directly a this compound, the study of isothiocyanates provides insight into mechanisms that could be relevant. The inhibitory action of these compounds is thought to involve the modification of cysteine residues on tubulin, with Cys347 being a plausible target. nih.gov The structural diversity of these inhibitors plays a significant role in their potency. This suggests that the introduction of specific functional groups to a core scaffold like isoquinoline could potentially confer tubulin polymerization inhibitory activity.

Ion Channels Modulation (e.g., KCNT1 Channels)

Potassium channels, particularly KCNT1 channels, have emerged as important targets for the treatment of conditions like epilepsy. nih.gov These channels are activated by an increase in intracellular sodium concentration. nih.gov The medicinal chemistry of KCNT1 blockers is an evolving field, with various chemical structures being explored for their potential to modulate these channels. nih.govnih.gov While direct evidence of this compound as a KCNT1 blocker is not available, the exploration of diverse chemotypes for this target suggests that isoquinoline-based compounds could be investigated for such activity.

Modulation of Nucleic Acid (DNA/RNA) Interactions

The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents. Isoquinolino[5,4-ab]phenazine derivatives, for instance, have been shown to be DNA interactive compounds. nih.gov Some of these derivatives are efficient DNA photocleavers, capable of converting supercoiled DNA from form I to form II at very low concentrations (<1 microM). nih.gov The mechanism of this photo-induced cleavage involves electron transfer under anaerobic conditions and the involvement of superoxide (B77818) anions under aerobic conditions. nih.gov Furthermore, the interaction with G-quadruplex structures is another area of interest. nih.gov The binding affinity and mode of interaction, such as groove binding, partial intercalation, or end-stacking, are influenced by the specific substitutions on the core structure. nih.gov

Elucidation of Molecular Mechanisms of Action

Receptor Binding Affinities and Selectivity

The binding affinity of a compound to various receptors determines its pharmacological profile. Studies on related structures, such as 3-phenoxy-4-phenylcoumarins, have shown a lack of binding affinity to glucocorticoid and mineralocorticoid receptors, but a non-selective affinity for androgen, estrogen, and progesterone (B1679170) receptors. nih.gov Similarly, a series of 3-(3-phenylisoxazol-5-yl)methylidene-1-azabicycles exhibited differential binding to acetylcholine (B1216132) receptors based on the substituents on the phenyl ring. Small polar substituents favored nicotinic receptors, while large hydrophobic substituents favored muscarinic receptors. nih.gov These findings underscore the importance of substituent groups in determining receptor selectivity and suggest that the phenoxybenzoyl group of this compound would significantly influence its receptor binding profile.

Enzymatic Active Site Interactions and Allosteric Modulation

The interaction of a compound with the active site of an enzyme is a common mechanism of inhibition. In the context of topoisomerases, inhibitors can bind to the ATP binding site. For example, monocyclic 4-amino-6-(phenylamino)-1,3,5-triazines have been identified as inhibitors of human DNA topoisomerase IIα by targeting its ATP binding site. nih.gov This type of interaction prevents the enzyme from carrying out its function. The design of such inhibitors often starts from the known binding modes of endogenous ligands or other known inhibitors.

Interference with Cellular Signaling Pathways

The precise mechanisms by which this compound exerts its effects at the cellular level are a subject of ongoing investigation. Research into the broader class of isoquinoline alkaloids suggests that these compounds can modulate a variety of intracellular signaling cascades, which are critical for cellular processes such as proliferation, differentiation, apoptosis, and inflammatory responses. nih.govresearchgate.net However, specific data elucidating the direct interactions of this compound with these pathways are limited in publicly available scientific literature.

Signal transduction pathways are complex networks that relay signals from the cell surface to intracellular targets, ultimately dictating a cellular response. wikipedia.org Key pathways that are often implicated in the therapeutic and toxicological effects of chemical compounds include the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) pathways. nih.gov The modulation of these pathways can lead to significant changes in gene expression and protein activity, thereby influencing cell fate.

While direct evidence for this compound is not extensively documented, the foundational structure of isoquinoline is known to be a scaffold for compounds that can interfere with such signaling events. nih.govnih.gov For instance, certain isoquinoline alkaloids have been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory and immune responses. nih.gov This inhibition can occur through various mechanisms, including the prevention of the degradation of its inhibitory subunit, IκBα.

Furthermore, the MAPK/ERK pathway, which is crucial for cell proliferation and survival, is another potential target. nih.gov Some compounds with an isoquinoline core have demonstrated the ability to either activate or inhibit components of this cascade, leading to downstream effects on cellular function. The specific impact of the 4-(3-phenoxybenzoyl) substituent on the isoquinoline backbone in directing its interaction with these signaling pathways remains an area for further detailed research.

Future studies involving in vitro assays with relevant cell lines will be crucial to delineate the specific signaling pathways modulated by this compound. Techniques such as western blotting to assess the phosphorylation status of key signaling proteins (e.g., ERK, JNK, p38, and NF-κB subunits) and reporter gene assays to measure the activity of transcription factors will be instrumental in mapping the compound's mechanism of action.

Computational Chemistry and Cheminformatics in Isoquinoline Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of "4-(3-Phenoxybenzoyl)isoquinoline," docking studies are instrumental in elucidating its binding mode within the active site of a target protein. This technique allows researchers to visualize and analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that contribute to the ligand's binding affinity and specificity.

For instance, various isoquinoline (B145761) derivatives have been subjected to molecular docking to understand their mechanism of action against a range of biological targets. Studies on similar scaffolds have explored interactions with enzymes like cyclooxygenase-2 (COX-2), epidermal growth factor receptor tyrosine kinase (EGFR-TK), and cannabinoid receptors (CB1a). researchgate.netnih.govnih.govsemanticscholar.org For "this compound," a typical docking protocol would involve:

Preparation of the 3D structure of the ligand and the target protein (often obtained from crystallographic data or homology modeling).

Defining the binding site or active site pocket of the protein.

Sampling a large number of possible conformations of the ligand within the binding site.

Scoring these conformations based on a scoring function that estimates the binding affinity.

The results from docking studies, often presented as binding energy scores and interaction maps, help to rationalize the structure-activity relationship (SAR) and guide the design of new analogues with improved potency and selectivity. researchgate.net For example, a study on quinoline (B57606) derivatives against E. coli DNA gyraseB showed that compounds with the best docking scores also exhibited the highest antibacterial activity in vitro. nih.gov

Below is a hypothetical data table illustrating the kind of output generated from a molecular docking study of "this compound" against a putative protein target.

| Parameter | Value |

| Target Protein | Putative Kinase XYZ |

| PDB ID | N/A |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | MET793, LEU718, VAL726, ALA743 |

| Hydrogen Bonds | 1 (with MET793) |

| Hydrophobic Interactions | LEU718, VAL726, ALA743 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Refinement

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. nih.gov MD simulations model the atomic motions of the system over time, offering insights into the conformational flexibility of both the ligand and the protein, and the stability of their interactions. nih.gov

For the "this compound"-protein complex, an MD simulation would reveal:

The stability of the predicted binding pose from docking.

The flexibility of different regions of the ligand and protein.

The role of solvent molecules (water) in mediating interactions.

The free energy of binding, which is a more accurate predictor of binding affinity than docking scores alone.

A typical MD simulation study on a ligand-protein complex can last for hundreds of nanoseconds to observe significant conformational changes. nih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD profile suggests a stable binding mode. For example, MD simulations have been used to confirm the stability of complexes between quinazoline (B50416) derivatives and EGFR-TK, where key hydrogen bonds were maintained throughout the simulation. nih.gov

| Simulation Parameter | Description | Typical Value |

| Simulation Time | Total duration of the simulation. | 100-500 ns |

| RMSD of Protein | Measure of the protein's structural stability. | < 3 Å |

| RMSD of Ligand | Measure of the ligand's stability in the binding pocket. | < 2 Å |

| Key Interactions | Persistence of important bonds observed in docking. | > 90% occupancy |

This table is for illustrative purposes and does not represent actual experimental data.

Homology Modeling for Unresolved Protein Structures

When the experimental three-dimensional structure of a protein target for "this compound" is not available, homology modeling can be used to build a theoretical model. nih.govspringernature.com This technique relies on the principle that proteins with similar sequences adopt similar structures. The process involves:

Identifying a protein with a known 3D structure (the template) that has a high sequence similarity to the target protein.

Aligning the amino acid sequence of the target with the template.

Building a 3D model of the target based on the coordinates of the template.

Refining and validating the model to ensure its quality.

Homology modeling is a crucial first step in structure-based drug design when experimental structures are lacking. nih.govspringernature.com For instance, if "this compound" was found to be active against a novel kinase for which no crystal structure exists, a homology model of that kinase could be generated using a known structure of a related kinase as a template. This model could then be used for subsequent molecular docking and virtual screening studies. nih.govresearchgate.net The quality of the homology model is highly dependent on the sequence identity between the target and the template, with higher identity leading to more accurate models.

In Silico Screening and Virtual Ligand Discovery Methodologies

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach is much faster and more cost-effective than experimental high-throughput screening. For "this compound," virtual screening could be used to:

Identify novel scaffolds that mimic its binding mode.

Discover derivatives with potentially improved activity or pharmacokinetic properties.

There are two main types of virtual screening:

Structure-based virtual screening (SBVS): This method uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity.

Ligand-based virtual screening (LBVS): When the structure of the target is unknown, this method uses the structure of a known active ligand, like "this compound," as a template to find other molecules with similar shapes or chemical features.

A successful virtual screening campaign can lead to the identification of novel chemotypes, as was the case in the discovery of researchgate.netnih.govnih.govtriazolo[1,5-b]isoquinolines as inhibitors of the MELK kinase. nih.gov Similarly, fragment-based drug discovery (FBDD) is another approach where small molecular fragments are screened and then grown or merged to create a lead compound, a strategy that has been applied to isoquinoline derivatives. researchoutreach.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. japsonline.comnih.gov For a series of analogues of "this compound," a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The process of building a QSAR model involves:

Compiling a dataset of compounds with known biological activities.

Calculating molecular descriptors for each compound, which are numerical representations of their chemical properties (e.g., size, shape, hydrophobicity, electronic properties).

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build an equation that correlates the descriptors with the activity. researchgate.net

Validating the model to ensure its predictive power.

QSAR studies on isoquinoline and quinazoline derivatives have successfully identified key structural features that are important for their biological activity. japsonline.comnih.govnih.govmdpi.com For example, a 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives revealed that short, bulky, electron-rich groups on the benzene (B151609) ring were favorable for antibacterial activity. mdpi.com Such models provide valuable insights for lead optimization, guiding chemists on which parts of the "this compound" scaffold to modify to enhance its desired biological effect.

| QSAR Model Statistics | Value | Description |

| r² (Correlation Coefficient) | > 0.6 | A measure of the model's goodness of fit. |

| q² (Cross-validated r²) | > 0.5 | A measure of the model's predictive ability. |

| Key Descriptors | e.g., LogP, TPSA, Steric fields | The molecular properties that most influence activity. |

This table represents typical validation criteria for a QSAR model.

Prediction and Evaluation of Preclinical Pharmacokinetic Attributes (e.g., Metabolic Stability, Drug-likeness)

In addition to predicting biological activity, computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. biointerfaceresearch.comrsc.org Evaluating these properties early in the drug discovery process is crucial to avoid late-stage failures. For "this compound," in silico ADME prediction tools can estimate several key parameters:

Drug-likeness: This is often assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japtronline.com Compounds that adhere to these rules are more likely to be orally bioavailable.

Metabolic Stability: Prediction of which sites on the molecule are most likely to be metabolized by cytochrome P450 enzymes.

Solubility: Aqueous solubility is a critical factor for drug absorption.

Permeability: Prediction of permeability across biological membranes, such as the intestinal wall (for oral absorption) and the blood-brain barrier.

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood, which affects its distribution and availability. researchgate.net

Various online tools and software packages are available to perform these predictions. biointerfaceresearch.com The results help to prioritize compounds for synthesis and experimental testing, and to identify potential liabilities that may need to be addressed through chemical modification.

| ADME Property | Predicted Value for a Drug-like Compound |

| Molecular Weight | < 500 g/mol |

| LogP | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Human Oral Absorption | High (>80%) |

This table shows the parameters of Lipinski's Rule of Five and a typical desired value for oral absorption.

Preclinical Pharmacological Evaluation and Efficacy Studies in Non Clinical Models

Anti-infective Applications of Isoquinoline (B145761) Derivatives

While the isoquinoline scaffold is a core component of many compounds investigated for anti-infective properties, no studies were identified for 4-(3-Phenoxybenzoyl)isoquinoline.

Antimicrobial Activity (Bacterial, Fungal)

No specific research data was found regarding the antibacterial or antifungal activity of this compound. However, the broader class of isoquinoline alkaloids has been a source of compounds with antimicrobial potential. For instance, studies have explored the antimicrobial effects of various natural and synthetic isoquinolines, such as berberine (B55584) and sanguinarine, against a range of bacterial and fungal pathogens. Other research has focused on synthesizing novel isoquinoline derivatives, like 4-phenyl-3-isoquinolinoyl-hydrazones and alkynyl isoquinolines, and evaluating their activity against Gram-positive and Gram-negative bacteria.

Antitubercular Activity against Mycobacterial Strains

There is no available data on the antitubercular activity of this compound. The development of novel antitubercular agents is a critical area of research, and various isoquinoline derivatives have been investigated. For example, C-1 substituted tetrahydroisoquinolines have been shown to possess antimycobacterial properties and can act synergistically with existing drugs like rifampicin (B610482) and ethambutol. Other research has explored different scaffolds, such as quinoline (B57606) and quinoxaline (B1680401) derivatives, for their potential to inhibit Mycobacterium tuberculosis.

Antiparasitic Activity (e.g., Antimalarial, Anti-Trypanosomal)

Specific antiparasitic studies on this compound have not been reported. The isoquinoline core is present in some compounds with demonstrated antiparasitic effects. For instance, indenoisoquinolines have been shown to be toxic to African trypanosomes (Trypanosoma brucei) at submicromolar concentrations in vitro. In the realm of antimalarial research, various isoquinoline and quinoline derivatives continue to be a focus, with some showing potential against drug-resistant strains of Plasmodium falciparum.

Anti-inflammatory and Immunomodulatory Potential

No information regarding the anti-inflammatory or immunomodulatory effects of this compound could be located. In contrast, certain isoquinoline alkaloids isolated from natural sources, such as Fumaria officinalis, have demonstrated anti-inflammatory properties in both in vitro and in vivo models. Synthetic derivatives are also being explored; for example, (4-phenylamino)quinazoline derivatives have been developed as inhibitors of the pro-inflammatory transcription factor NF-κB.

Neurobiological Investigations and Neuroprotective Effects

There are no specific neurobiological or neuroprotective studies available for this compound. Isoquinoline alkaloids as a class, however, have been the subject of such research. Compounds like tetrahydropalmatine (B600727) have been investigated for their potential to reduce neuronal apoptosis by inhibiting inflammation and oxidative stress. Other research has focused on the neuroprotective potential of phenolic compounds found in various plants.

Antineoplastic Research and Antiproliferative Effects in Cancer Cell Lines

The antineoplastic and antiproliferative potential of this compound has not been evaluated in available studies. The isoquinoline framework is a key feature in many compounds explored for their anticancer activity. For example, phenylaminoisoquinolinequinones have been synthesized and tested for their antiproliferative effects against various human tumor cell lines. Similarly, bisbenzylisoquinoline alkaloids have been shown to enhance the cytotoxicity of other chemotherapeutic agents in multidrug-resistant cancer cells. Other complex isoquinoline derivatives, such as pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines, have also been evaluated for their antitumor properties.

In Vitro Cytotoxicity and Apoptosis Induction Studies

The cytotoxic potential of isoquinoline alkaloids against various cancer cell lines is well-documented. nih.govnih.gov These compounds have demonstrated the ability to induce cell death, a critical aspect of cancer therapy.

Studies on a diverse range of isoquinoline derivatives have consistently shown their potent cytotoxic effects. For example, a series of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides displayed significant cytotoxicity against MKN-45 and NB4 cancer cell lines, with some compounds exhibiting greater potency than the standard anticancer drug cisplatin. nih.gov Similarly, certain naphthylisoquinoline alkaloids have shown significant activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231. nih.gov The mechanism of cell death induced by these compounds is often through apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells without inducing an inflammatory response.

The induction of apoptosis by isoquinoline derivatives is often mediated through the intrinsic pathway, which involves the mitochondria. This can include the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. nih.gov For instance, some isoquinoline alkaloids trigger apoptosis accompanied by a decrease in mitochondrial membrane potential and activation of caspases, which are key executioner proteins in the apoptotic cascade. semanticscholar.org Furthermore, flow cytometry analysis has confirmed that these compounds can induce apoptosis in a concentration-dependent manner. nih.gov

Table 1: Examples of In Vitro Cytotoxicity of Isoquinoline Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides | MKN-45, NB4 | IC50 values ranging from 1.67 to 11.3 μM | nih.gov |

| Naphthylisoquinoline alkaloids | MCF-7, MDA-MB-231 | Significant activity against both cell lines | nih.gov |

| 3-acyl isoquinolin-1(2H)-one derivative (4f) | MCF-7, MDA-MB-231 | Reduced cell viability in a dose-dependent manner | plos.org |

Cell Cycle Analysis in Cancer Models

In addition to inducing apoptosis, many isoquinoline derivatives have been shown to interfere with the cell cycle of cancer cells, leading to cell cycle arrest. semanticscholar.org This prevents the uncontrolled proliferation that is a hallmark of cancer.

A novel 3-acyl isoquinolin-1(2H)-one derivative, referred to as compound 4f, was found to induce cell cycle arrest at the G2 phase in breast cancer cells. plos.org This arrest was associated with the suppression of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition. plos.org Similarly, isoquinocycline B, an anthraquinone (B42736) derivative containing an isoquinoline moiety, was reported to cause G0/G1 cell cycle arrest in MDA-MB-231 human breast cancer cells. nih.gov This effect was linked to the suppression of cyclin D1/CDK4 expression and an increase in p27 levels, a cell cycle inhibitor. nih.gov These findings highlight the potential of isoquinoline-based compounds to halt cancer cell division at different phases of the cell cycle.

Table 2: Cell Cycle Arrest Induced by Isoquinoline Derivatives

| Compound | Cancer Cell Line(s) | Phase of Cell Cycle Arrest | Mechanism | Reference |

|---|---|---|---|---|

| 3-acyl isoquinolin-1(2H)-one (4f) | MCF-7, MDA-MB-231 | G2 phase | Suppression of CDK1 protein expression | plos.org |

| Isoquinocycline B | MDA-MB-231 | G0/G1 phase | Suppression of cyclin D1/CDK4 expression and increased p27 levels | nih.gov |

Other Emerging Biological Activities

While the primary focus of research on isoquinoline derivatives has been on their anticancer properties, emerging studies have begun to explore other potential therapeutic applications. The isoquinoline scaffold is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic effects. nih.govresearchgate.net

Specifically, some isoquinoline alkaloids have demonstrated potent antimicrobial activity against a variety of pathogens. nih.gov For instance, a new class of alkynyl isoquinolines has shown strong bactericidal activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Although direct evidence for the antihypoxic activity of this compound is not currently available, the diverse biological profile of the isoquinoline class of compounds suggests that this could be a potential area for future investigation. The ability of a compound to be effective in low-oxygen (hypoxic) environments, such as those found in solid tumors, is a highly desirable characteristic for an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Phenoxybenzoyl)isoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Key synthetic approaches include:

- Friedel-Crafts Acylation : Reacting isoquinoline with 3-phenoxybenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) at 0–5°C to minimize side reactions. Yield optimization requires strict anhydrous conditions .

- Suzuki-Miyaura Coupling : Using a palladium catalyst to couple halogenated isoquinoline with 3-phenoxybenzoyl boronic acid. Temperature (80–100°C) and ligand choice (e.g., SPhos) critically affect cross-coupling efficiency .

- Bischler-Napieralski Reaction : Cyclization of phenethylamine derivatives with 3-phenoxybenzoyl chloride, followed by dehydrogenation. Solvent polarity (e.g., toluene vs. DMF) impacts regioselectivity .

- Key Parameters : Monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. How should researchers approach the structural characterization of this compound to confirm regioselectivity and substituent orientation?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic proton splitting patterns and carbonyl carbon shifts at ~170 ppm) .

- X-ray Crystallography : Resolve ambiguities in substituent orientation, especially for crystalline derivatives. Requires slow evaporation from ethanol/water mixtures .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect synthetic by-products (e.g., incomplete acylation) .

Q. What in vitro assays are appropriate for preliminary evaluation of this compound's biological activity?

- Methodological Answer : Prioritize target-specific and phenotypic assays:

- Enzyme Inhibition Assays : Screen against kinases or phosphatases using fluorescence-based substrates (e.g., ATPase activity via malachite green assay) .

- Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled antagonists for GPCR targets) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound's binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Focus on substituent interactions with hydrophobic pockets (e.g., 3-phenoxy group) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER). Analyze hydrogen-bond occupancy and binding energy (MM-PBSA) .

- QSAR Modeling : Train models using substituent electronic parameters (Hammett σ) and steric bulk (Taft’s Eₛ) from analogs .

Q. What strategies resolve contradictions between in vitro activity and in vivo pharmacokinetic (PK) data for this compound derivatives?

- Methodological Answer :

- Prodrug Design : Mask polar groups (e.g., esterify hydroxyls) to enhance oral bioavailability. Evaluate hydrolysis rates in plasma .

- Formulation Optimization : Use lipid-based carriers (e.g., liposomes) or salt forms (e.g., besylate) to improve solubility and tissue penetration .

- PK/PD Modeling : Integrate plasma concentration-time profiles with efficacy data to identify optimal dosing regimens .

Q. How should structure-activity relationship (SAR) studies be designed to systematically evaluate substituent effects on this compound's pharmacological profile?

- Methodological Answer :

- Positional Scanning : Synthesize analogs with substitutions at the 4-, 6-, and 8-positions of the isoquinoline core. Compare activities using standardized assays .

- Electronic Modulation : Introduce electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) on the phenoxy ring to assess charge-transfer effects .

- Steric Analysis : Replace 3-phenoxy with bulkier groups (e.g., naphthyl) and measure steric hindrance via X-ray or computational volume analysis .

Specialized Methodological Questions

Q. What analytical techniques are recommended for detecting degradation products of this compound under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via:

- HPLC-DAD/MS : Identify degradation peaks (e.g., hydrolyzed benzoyl or oxidized isoquinoline products) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (>200°C) .

Q. How can researchers validate the selectivity of this compound across related biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.